![molecular formula C11H14F3N5 B11755866 1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11755866.png)
1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:
Preparation of 2,2-difluoroethylamine: This intermediate can be synthesized by the reaction of 2,2-difluoroethanol with ammonia in the presence of a catalyst.
Synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: This intermediate is prepared by the reaction of 5-fluoro-1,3-dimethylpyrazole with a suitable aldehyde precursor.
Formation of the final compound: The final step involves the reaction of 2,2-difluoroethylamine with 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2-difluoroethyl)-1H-pyrazole-4-amine
- 5-fluoro-1,3-dimethyl-1H-pyrazole-4-amine
- 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole
Uniqueness
1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to the presence of both difluoroethyl and fluoro-dimethyl-pyrazole groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and specificity in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C11H14F3N5 |
|---|---|
Molekulargewicht |
273.26 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H14F3N5/c1-7-9(11(14)18(2)17-7)4-15-8-3-16-19(5-8)6-10(12)13/h3,5,10,15H,4,6H2,1-2H3 |
InChI-Schlüssel |
NSPDDZVRBGDOHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1CNC2=CN(N=C2)CC(F)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11755791.png)
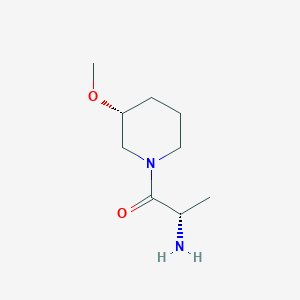
![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11755805.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B11755820.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11755827.png)
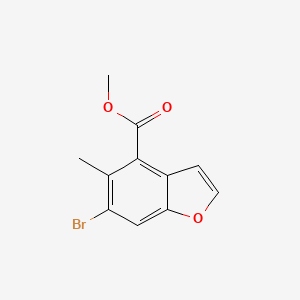
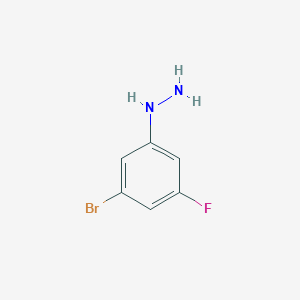

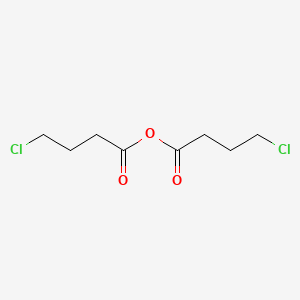
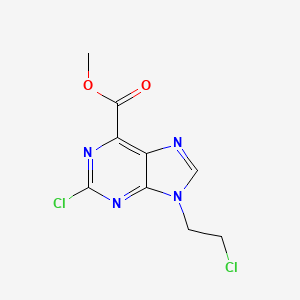
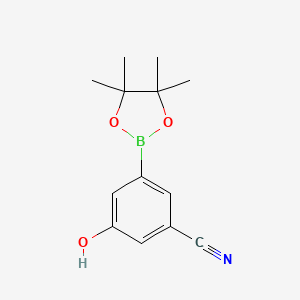
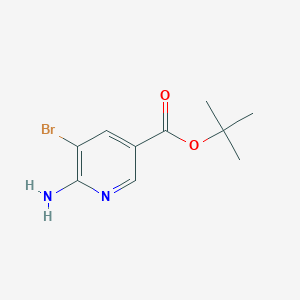
![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)

